

# What is the chemical structure of Iminobiotin?

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## Compound of Interest

Compound Name: **Iminobiotin**  
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An In-depth Technical Guide to **2-Iminobiotin** for Researchers and Drug Development Professionals

## Introduction

**2-Iminobiotin**, also known as guanidinobiotin, is a cyclic guanidino analog of biotin (Vitamin B7). It serves as a valuable tool in various biochemical and therapeutic applications due to its unique binding properties and biological activities. Unlike the nearly irreversible interaction between biotin and avidin or streptavidin, **2-iminobiotin** exhibits a pH-dependent reversible binding, making it particularly useful for affinity chromatography applications where mild elution conditions are required.[1][2] Furthermore, **2-iminobiotin** is a selective inhibitor of nitric oxide synthases (NOS), presenting therapeutic potential in conditions associated with excessive nitric oxide production, such as ischemic brain injury.[3][4] This guide provides a comprehensive overview of the chemical structure, quantitative biochemical data, experimental protocols, and relevant biological pathways involving **2-iminobiotin**.

## Chemical Structure and Identification

**2-Iminobiotin** is structurally analogous to biotin, with the key difference being the substitution of the ureido carbonyl oxygen with an imino group, forming a guanidinium moiety. This modification is crucial for its pH-dependent binding characteristics and its ability to inhibit nitric oxide synthases.[1][3]

Identifier	Value
IUPAC Name	5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid[5]
Synonyms	2-Iminobiotin, Guanidinobiotin[3][4]
CAS Number	13395-35-2 (parent compound)[1][4][5]
	76985-52-9 (hydrobromide salt)[6]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub> S[3][5]
Molecular Weight	243.33 g/mol [3][5]
SMILES	C1[C@H]2--INVALID-LINK-- CCCCC(=O)O">C@@H N=C(N2)N[5]
InChI	InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1[5]
InChIKey	WWVANQJRLPIHNS-ZKWXMUHSA-N[5]

## Quantitative Data

### Binding Affinity to Avidin and Streptavidin

The interaction of **2-iminobiotin** with avidin and streptavidin is highly dependent on pH. At alkaline pH (above 9), the imino group is unprotonated, allowing for high-affinity binding. At acidic pH (below 6), the group becomes protonated, leading to a significant decrease in binding affinity and allowing for elution under mild conditions.[1][2] In contrast, the biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known and requires harsh denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) to dissociate.[2][7]

Ligand	Protein	Condition	Dissociation Constant (Kd)	Affinity Constant (Ka)	Reference
2-Iminobiotin	Avidin	pH > 9.0	$< 1 \times 10^{-11} \text{ M}$	$> 1 \times 10^{11} \text{ M}^{-1}$	<a href="#">[1]</a>
2-Iminobiotin	Avidin	pH < 6.0	$> 1 \times 10^{-3} \text{ M}$	$< 1 \times 10^3 \text{ M}^{-1}$	<a href="#">[1]</a>
2-Iminobiotin	Streptavidin	pH 7.0 - 10.7 (in solution)	$\sim 1 \times 10^{-5} \text{ M}$	$\sim 1 \times 10^5 \text{ M}^{-1}$	<a href="#">[6]</a>
Biotin	Avidin	Neutral pH	$\sim 1 \times 10^{-15} \text{ M}$	$\sim 1 \times 10^{15} \text{ M}^{-1}$	<a href="#">[7]</a>
Biotin	Streptavidin	Neutral pH	$\sim 1 \times 10^{-14} \text{ M}$	$\sim 1 \times 10^{14} \text{ M}^{-1}$	<a href="#">[8]</a>

Note: There is a reported discrepancy in the binding affinity of **2-iminobiotin** to streptavidin in solution versus its effective use in affinity chromatography, with some studies showing a much weaker interaction in solution than what is functionally utilized on solid supports.[\[6\]](#)

## Inhibition of Nitric Oxide Synthases (NOS)

**2-Iminobiotin** acts as a reversible and selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS).[\[3\]](#)[\[4\]](#) This selectivity is attributed to the structural similarity of its guanidino group to the guanidino group of L-arginine, the natural substrate for NOS.[\[4\]](#)

Enzyme	Species	Inhibition Constant (Ki)	IC <sub>50</sub>	Reference
iNOS	Murine	21.8 μM	96 μM	<a href="#">[3]</a> <a href="#">[4]</a>
nNOS	Rat	37.5 μM	142 μM	<a href="#">[3]</a> <a href="#">[4]</a>
eNOS	-	Not reported	646 μM	<a href="#">[4]</a>

## Experimental Protocols

## Protocol 1: Affinity Purification Using Immobilized 2-Iminobiotin

This protocol describes the purification of avidin, streptavidin, or their fusion proteins using a **2-iminobiotin**-agarose resin. The principle relies on binding the target protein at a high pH and eluting it at a low pH.[\[2\]](#)[\[9\]](#)

### Materials:

- **2-Iminobiotin**-Agarose Resin
- Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.5 M NaCl, pH 11.0. [\[2\]](#)
- Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0.[\[2\]](#)
- Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
- Protein sample containing avidin or streptavidin.
- Chromatography column.

### Methodology:

- Resin Preparation: Gently resuspend the **2-iminobiotin**-agarose resin. Transfer the required amount of slurry to a chromatography column and allow the storage buffer to drain.
- Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer until the pH of the flow-through matches the buffer pH.[\[2\]](#)
- Sample Application: Adjust the protein sample to the pH and salt concentration of the Binding/Wash Buffer. Load the sample onto the equilibrated column at a flow rate that allows for sufficient interaction time (e.g., 0.5-1 mL/min).
- Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

- Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer. Collect fractions of 0.5-1 column volume.
- Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100  $\mu$ L of 1 M Tris-HCl, pH 9.0 per 1 mL of eluate) to preserve protein activity.[\[2\]](#)
- Analysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).
- Resin Regeneration: Regenerate the column by washing with several volumes of Elution Buffer followed by extensive washing with Binding/Wash Buffer. Store the resin in a neutral buffer with a preservative (e.g., 20% ethanol) at 4°C.

## Protocol 2: Labeling of Proteins with NHS-Iminobiotin

This protocol outlines the general procedure for conjugating **2-iminobiotin** to a protein via its primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester derivative of **iminobiotin**.[\[5\]](#)

### Materials:

- Protein of interest (must be in an amine-free buffer like PBS or bicarbonate buffer).
- **NHS-Iminobiotin**.
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
- Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

### Methodology:

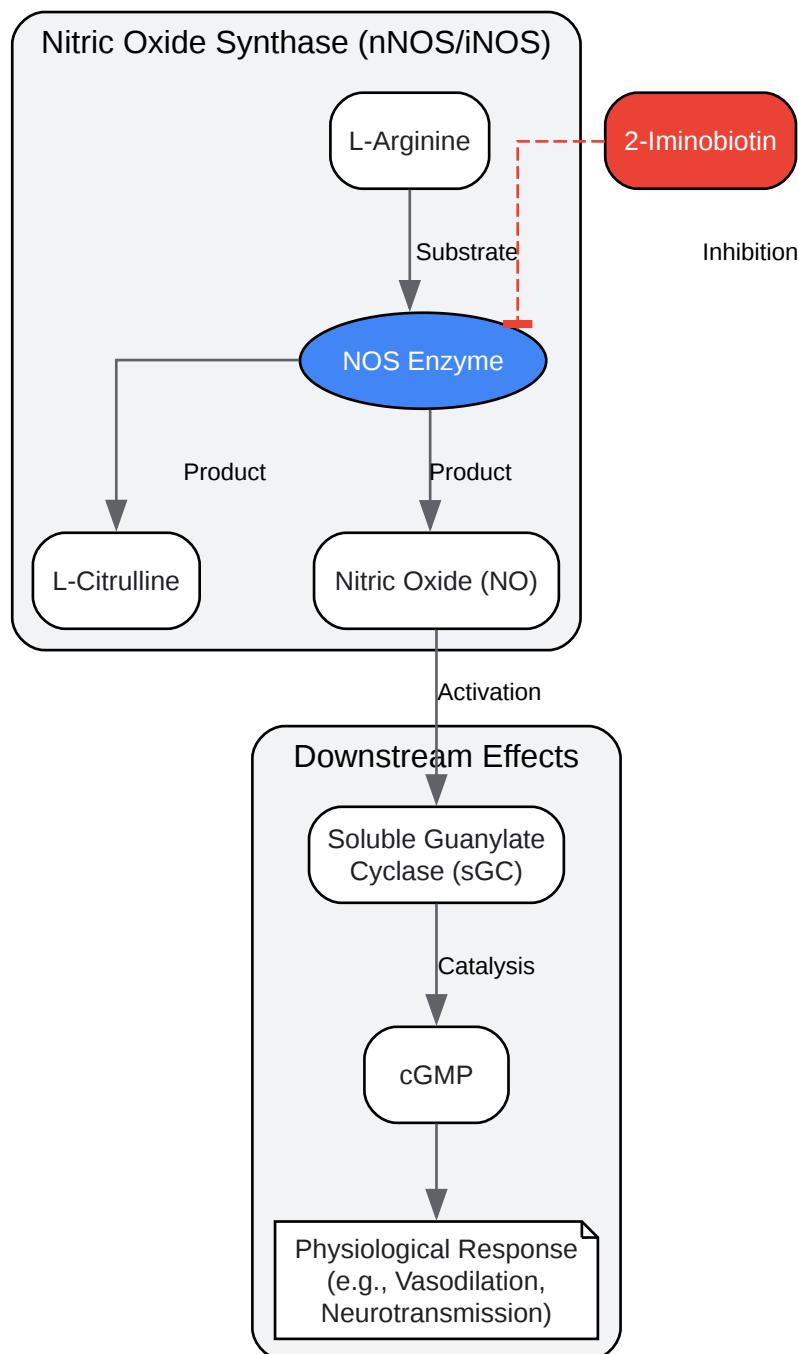
- Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine.[\[10\]](#)

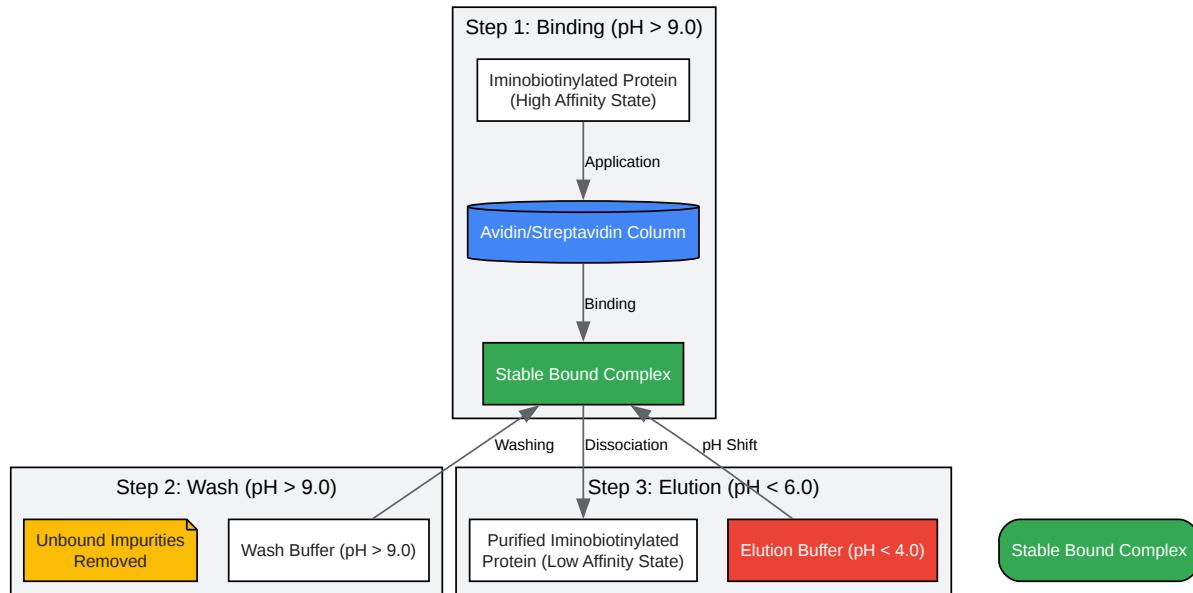
- **NHS-Iminobiotin Preparation:** Immediately before use, dissolve the NHS-**Iminobiotin** in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]
- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the NHS-**Iminobiotin** stock solution to the protein solution. The optimal ratio may need to be determined empirically.[5]
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- **Purification:** Remove the unreacted NHS-**iminobiotin** and by-products by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
- **Characterization:** Determine the degree of labeling (DOL) by spectrophotometric methods or mass spectrometry, if applicable. Store the labeled protein under appropriate conditions (typically -20°C or -80°C).

## Diagrams of Pathways and Workflows

### Inhibition of Nitric Oxide Synthase (NOS) Pathway

**2-Iminobiotin** competitively inhibits nNOS and iNOS, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). This action is the basis for its neuroprotective effects in ischemic models.





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